4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one
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Overview
Description
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),9,11-tetraen-6-one is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, benzodioxole, and triazatricyclo
Preparation Methods
The synthesis of 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzodioxole moiety, followed by the introduction of the methoxymethyl and methyl groups. The final step involves the formation of the triazatricyclo structure through a series of cyclization reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazatricyclo structure can be reduced under specific conditions to form simpler amine derivatives.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with active sites of enzymes, inhibiting their activity. The triazatricyclo structure may facilitate binding to specific receptors, modulating their function. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Compared to other similar compounds, 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one is unique due to its combination of functional groups and structural complexity. Similar compounds include:
2,4-Dimethoxy-N-[3-[2-(2-pyridinyl)ethynyl]phenyl]benzamide: Shares the methoxy and benzamide groups but lacks the triazatricyclo structure.
1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one: Contains a benzyl and pyridinone moiety but differs in the overall structure and functional groups.
These comparisons highlight the distinct properties and potential applications of this compound in scientific research and industry.
Properties
Molecular Formula |
C21H21N3O6S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one |
InChI |
InChI=1S/C21H21N3O6S/c1-9-5-10(7-26-2)13-14-18(31-21(13)22-9)20(25)24-19(23-14)11-6-12(27-3)16-17(15(11)28-4)30-8-29-16/h5-6,19,23H,7-8H2,1-4H3,(H,24,25) |
InChI Key |
WCNVUMHPOZRVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=O)NC(N3)C4=CC(=C5C(=C4OC)OCO5)OC)SC2=N1)COC |
Origin of Product |
United States |
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